![molecular formula C16H19NO B1334525 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 200806-88-8](/img/structure/B1334525.png)

4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

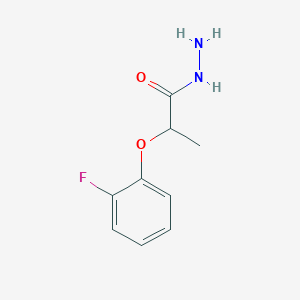

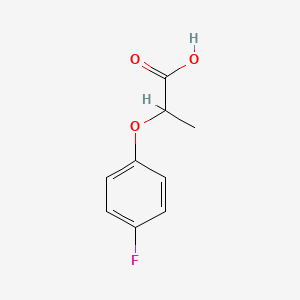

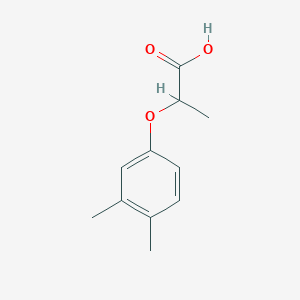

“4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline” is a biochemical used for proteomics research . Its molecular formula is C16H19NO, and it has a molecular weight of 241.33 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline” include a molecular weight of 241.33 . Other specific properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications

Nonlinear Optical Applications

The compound has been studied for its potential in nonlinear optical (NLO) applications . It’s particularly relevant for the development of new NLO materials due to their applications in frequency converters, high-speed information processing, and optical data storage . The sensitivity of delocalized π-electrons in organic crystals like 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline makes them highly desirable for integrated optics.

Material Science

The crystal growth of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is significant for material science. The compound’s ability to form centrosymmetric crystal orders supports its use in supramolecular chemistry and chemical engineering .

Proteomics Research

As a biochemical, 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is used in proteomics research . It may play a role in the study of protein interactions and functions, which is fundamental in understanding biological processes and diseases .

Mechanism of Action

Target of Action

A structurally similar compound, 4-methoxy-n-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, has been shown to selectively antagonize the peroxisome proliferator-activated receptor alpha (pparα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Mode of Action

It is known to belong to the aniline group of compounds. Aniline compounds are often involved in various biochemical reactions, including those related to protein synthesis.

Biochemical Pathways

Result of Action

Action Environment

properties

IUPAC Name |

4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQITHMVPMEITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)